Methyl 2-(4-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of approximately 201.65 g/mol. This compound features a methyl ester functional group and an amino group attached to a phenyl ring, making it a derivative of both acetic acid and aniline. The hydrochloride form indicates that it is a salt, enhancing its solubility in water, which is beneficial for various applications in research and industry .
Currently, there is no scientific literature available on the mechanism of action of MAPHCl.
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
Methyl 2-(4-aminophenyl)acetate hydrochloride exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the amino group suggests possible interactions with biological targets such as enzymes or receptors involved in pain and inflammation pathways. Additionally, compounds with similar structures have shown antimicrobial properties, indicating that this compound may also possess such activity .
The synthesis of methyl 2-(4-aminophenyl)acetate hydrochloride can be achieved through several methods:
These methods highlight the compound's accessibility for laboratory synthesis and research purposes.
Methyl 2-(4-aminophenyl)acetate hydrochloride finds applications in various fields:
Several compounds share structural similarities with methyl 2-(4-aminophenyl)acetate hydrochloride. Here are some comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-(3-aminophenyl)acetate | Similar structure but with a different amino position | Potentially different biological activity |
Methyl 4-aminobenzoate | Contains a benzoate structure | More stable due to resonance effects |
Methyl 2-(4-methoxyphenyl)acetate | Contains a methoxy group | Alters electronic properties affecting reactivity |
These compounds illustrate variations in biological activity and reactivity based on structural differences, highlighting the uniqueness of methyl 2-(4-aminophenyl)acetate hydrochloride in terms of its specific functional groups and potential applications .
Irritant